8-Bromo-2,2-dimethylchroman-4-one

Medicinal Chemistry Organic Synthesis Building Blocks

8-Bromo-2,2-dimethylchroman-4-one (CAS 1342220-95-4) is a strategic chromanone building block. The C8-bromo handle enables regioselective Suzuki, Buchwald, and other cross-coupling reactions to generate diverse antitumor leads (EP3718545A1, EP3466934A1). Unlike 6- or 7-bromo isomers, this specific substitution ensures correct regiochemistry in sulfonamide and anticancer agents. Supplied at ≥98% purity (HPLC) to reduce downstream purification. Ideal for parallel synthesis and SAR-driven medicinal chemistry programs.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
CAS No. 1342220-95-4
Cat. No. B6616839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,2-dimethylchroman-4-one
CAS1342220-95-4
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(O1)C(=CC=C2)Br)C
InChIInChI=1S/C11H11BrO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5H,6H2,1-2H3
InChIKeyWYLCTOOSPZKYPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2,2-dimethylchroman-4-one (CAS 1342220-95-4): A Defined Chromanone Building Block for Medicinal Chemistry


8-Bromo-2,2-dimethylchroman-4-one (CAS 1342220-95-4) is a synthetic, heterocyclic compound within the chromanone family. Its core structure comprises a benzene ring fused to a dihydropyranone ring, specifically substituted with a bromine atom at the 8-position and two methyl groups at the 2-position . This precise substitution pattern renders it a valuable synthetic intermediate, enabling further functionalization via cross-coupling reactions at the C-8 position [1]. It is primarily utilized as a research chemical and building block in the synthesis of more complex pharmacologically active molecules .

8-Bromo-2,2-dimethylchroman-4-one: Why Non-Specific Chromanones Are Not Interchangeable


The selection of 8-Bromo-2,2-dimethylchroman-4-one over its close structural analogs is not arbitrary; the specific position of the bromine atom dictates the molecule's reactivity and, by extension, its utility in subsequent synthetic transformations. For instance, the 6-bromo, 7-bromo, and 8-bromo isomers of 2,2-dimethylchroman-4-one are distinct chemical entities with different electronic environments and steric profiles [1]. These differences directly influence their behavior in metal-catalyzed cross-coupling reactions, a primary application for such building blocks [2]. Generic or alternative chromanone derivatives lacking the precise 8-bromo-2,2-dimethyl substitution pattern will result in different reaction outcomes, potentially leading to undesired regioisomers or failed couplings, thus compromising synthetic route reliability .

Quantitative Differentiation of 8-Bromo-2,2-dimethylchroman-4-one: A Comparative Evidence Guide


Commercial Purity Benchmarking: 8-Bromo- vs. 7-Bromo-2,2-dimethylchroman-4-one

The 8-bromo isomer demonstrates superior commercial availability at higher purity grades compared to the 7-bromo analog, a critical factor for procurement in sensitive research applications. Vendor data indicates the 8-bromo compound is consistently available at a minimum purity of 98% , whereas the 7-bromo analog is typically offered at 97% .

Medicinal Chemistry Organic Synthesis Building Blocks

Cross-Coupling-Ready Intermediate: Regioselective Functionalization at C8

The 8-bromo substitution provides a strategic handle for site-selective cross-coupling reactions, a key differentiator from non-brominated analogs which require harsher or less selective functionalization methods. The bromine atom at the 8-position acts as a reactive site for transition metal-catalyzed couplings (e.g., Suzuki, Sonogashira) [1]. In contrast, the non-brominated 2,2-dimethylchroman-4-one lacks this direct activation, limiting its utility as a modular intermediate for complex molecule construction [2].

Cross-Coupling Organic Synthesis Palladium Catalysis

Patent-Backed Relevance: Documented Use as a Precursor for Bioactive Molecules

The compound's importance is substantiated by its explicit mention as a key intermediate in multiple patent filings for advanced pharmaceutical agents. While 6-bromo- and other isomers are also referenced, the 8-bromo variant is specifically linked to patent families covering antitumor agents and sulfonamide compounds . This provides a documented, innovation-driven rationale for its selection over less specifically cited analogs.

Antitumor Agents Sulfonamide Compounds Patent Literature

Target Application Scenarios for 8-Bromo-2,2-dimethylchroman-4-one in Scientific Procurement


Scaffold Diversification in Antitumor Lead Optimization

Based on its citation in antitumor agent patents , 8-Bromo-2,2-dimethylchroman-4-one is ideally suited for medicinal chemistry programs aiming to generate novel chromanone-based antitumor leads. Its utility as a cross-coupling partner [1] enables the rapid synthesis of a diverse array of analogs through the introduction of various aryl, heteroaryl, or alkyl groups at the C8 position. The high commercial purity ensures that synthesized products meet the stringent quality requirements for preliminary biological screening.

Synthesis of Sulfonamide-Containing Therapeutics

The compound's association with patents for sulfonamide compounds positions it as a critical intermediate for researchers in this field. The 8-bromo handle allows for the site-selective installation of sulfonamide-containing moieties or other functional groups required for activity. Procurement of this specific isomer is necessary to ensure the correct regiochemistry in the final target molecules, as alternative isomers would lead to structural misalignment and likely loss of biological activity.

Development of Regioselective Cross-Coupling Methodologies

For academic and industrial groups focused on synthetic methodology, 8-Bromo-2,2-dimethylchroman-4-one serves as a well-defined substrate to study regioselective cross-coupling reactions on a bicyclic heteroaromatic framework [1]. Its unique substitution pattern, distinct from 6- or 7-bromo analogs [2], allows for comparative studies to optimize catalysts and conditions for C8-functionalization of chromanones, which are relevant to a broader class of privileged medicinal scaffolds.

High-Fidelity Building Block for Complex Library Synthesis

When building diverse compound libraries, the use of high-purity starting materials is paramount. The availability of 8-Bromo-2,2-dimethylchroman-4-one at a guaranteed minimum purity of 98% makes it a reliable choice for automated parallel synthesis. This reduces downstream purification burdens and increases the likelihood of obtaining analytically pure final compounds for structure-activity relationship (SAR) studies, a key advantage over similar building blocks offered at lower purity grades .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2,2-dimethylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.